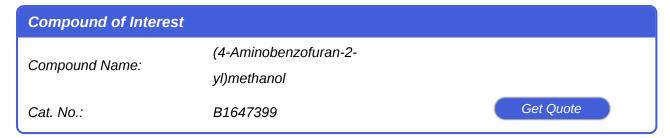


An In-depth Technical Guide to (4-Aminobenzofuran-2-yl)methanol

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This technical guide provides a comprehensive overview of **(4-Aminobenzofuran-2-yl)methanol**, focusing on its chemical identifiers, potential synthetic routes, and the biological activities associated with the broader class of aminobenzofuran derivatives. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Identifiers

(4-Aminobenzofuran-2-yl)methanol is a heterocyclic organic compound. Its key identifiers are summarized in the table below for easy reference.

Identifier	Value	
CAS Number	503621-00-9	
Chemical Name	2-Benzofuranmethanol, 4-amino-	
Molecular Formula	C ₉ H ₉ NO ₂	
Molecular Weight	163.17 g/mol	
Synonyms	(4-Aminobenzofuran-2-yl)methanol, 4-amino-2- benzofuranmethanol	

Synthesis and Experimental Protocols







While a specific, detailed experimental protocol for the synthesis of **(4-Aminobenzofuran-2-yl)methanol** is not readily available in the surveyed literature, several general synthetic strategies for aminobenzofuran derivatives have been reported. These methods can be adapted to produce the target compound.

General Synthetic Approach: A plausible synthetic pathway could involve a multi-step process starting from a substituted phenol. One common strategy is the intramolecular cyclization of a suitably functionalized precursor. For instance, the synthesis could potentially proceed through the formation of a 4-nitrobenzofuran intermediate, followed by the reduction of the nitro group to an amine.

A generalized workflow for the synthesis of aminobenzofuran derivatives is depicted below.



Generalized Synthesis of Aminobenzofurans Substituted Phenol Reagents: Haloalkane/ Acyl halide, Base Alkylation/Acylation Catalyst (e.g., Pd, Cu) or Acid/Base catalysis Cyclization Substituted Benzofuran Nitrating agent (e.g., HNO3/H2SO4) Nitration Nitrobenzofuran Intermediate Reducing agent (e.g., Fe/HCl, H2/Pd-C) Reduction Aminobenzofuran Derivative

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A generalized workflow for the synthesis of aminobenzofuran derivatives.



Key Methodologies from Literature:

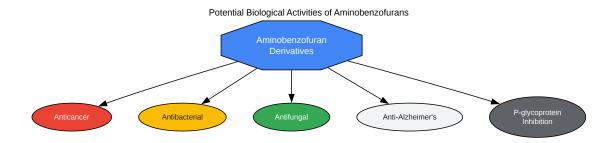
- Smiles Rearrangement: This method has been successfully applied for the synthesis of 4and 5-aminobenzofurans from the corresponding hydroxybenzofurans. The process involves the conversion of the phenol to a 2-aryloxy-2-methylpropionamide, which then undergoes an intramolecular nucleophilic displacement.
- [4+1] Cycloaddition: A novel approach for constructing 2-aminobenzofurans involves the scandium triflate-mediated formal [4+1] cycloaddition of in situ generated ortho-quinone methides with isocyanides. This method offers a direct and efficient route to the 2-aminobenzofuran scaffold.[1]
- Tandem SNAr-Cyclocondensation: Fluorinated 3-aminobenzofurans have been synthesized via a tandem SNAr-cyclocondensation reaction of perfluorobenzonitriles with αhydroxycarbonyl compounds.[2]

Biological Activity and Potential Applications

The benzofuran core is a prominent scaffold in a wide range of biologically active compounds and natural products.[3][4] The addition of an amino group can significantly modulate the pharmacological properties of these molecules. While specific biological data for (4-Aminobenzofuran-2-yl)methanol is scarce, the broader class of aminobenzofuran derivatives has demonstrated a variety of promising biological activities.

The potential biological activities of aminobenzofuran derivatives are illustrated in the following diagram.





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Potential therapeutic applications of the aminobenzofuran scaffold.

Quantitative Data on Related Compounds:

The following table summarizes the reported biological activities of various aminobenzofuran derivatives, highlighting their potential as therapeutic agents.



Compound Class/Derivative	Biological Activity	Target/Cell Line	IC ₅₀ / Activity
Furan-benzofuran- containing proximicin analogues	Antiproliferative	U-87 MG (Glioblastoma)	6.54 μg/mL
Novel 2- aminobenzofuran derivatives	P-glycoprotein Inhibition	K562/A02 cells	EC50 = 78.1 nM
3-Aminobenzofuran derivatives	Cholinesterase Inhibition	-	IC ₅₀ ranging from 0.64 to 81.06 μM
3-Aminobenzofuran derivatives	Aβ ₁₋₄₂ Aggregation Inhibition	-	Up to 38.8% inhibition at 10 μM

Detailed Insights into Biological Activities:

- Anticancer Activity: Aminobenzofuran-containing analogues have shown significant
 antiproliferative activity against human glioblastoma cells, in some cases exceeding the
 potency of the standard drug temozolomide.[5] The substitution pattern on the benzofuran
 and associated moieties plays a crucial role in modulating this activity.
- P-glycoprotein (P-gp) Inhibition: Certain novel 2-aminobenzofuran derivatives have been identified as potent inhibitors of P-glycoprotein, a key protein involved in multidrug resistance (MDR) in cancer cells.[6] By inhibiting P-gp, these compounds can restore the efficacy of conventional chemotherapeutic agents.
- Anti-Alzheimer's Disease Activity: A series of 3-aminobenzofuran derivatives have been investigated as multifunctional agents for the treatment of Alzheimer's disease. These compounds have demonstrated the ability to inhibit cholinesterases and the aggregation of amyloid-beta (Aβ) peptides, two key pathological hallmarks of the disease.[7]
- Antimicrobial Activity: Benzofuran derivatives, including those with amino substitutions, have been reported to possess antibacterial and antifungal properties.[3]

Conclusion



(4-Aminobenzofuran-2-yl)methanol, identified by CAS number 503621-00-9, belongs to the promising class of aminobenzofuran derivatives. While specific experimental data for this compound is limited in the public domain, the broader family of aminobenzofurans exhibits a wide range of significant biological activities, including anticancer, P-gp inhibitory, and neuroprotective effects. The synthetic methodologies outlined in this guide provide a foundation for the potential preparation of (4-Aminobenzofuran-2-yl)methanol and other novel analogues for further investigation in drug discovery and development programs. Further research into the specific properties and biological profile of this compound is warranted to fully elucidate its therapeutic potential.

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